molecular formula C18H22N4O3S2 B13358327 3-[(Isopropylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Isopropylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13358327
M. Wt: 406.5 g/mol
InChI Key: REHQRNPJAVRKNB-VOTSOKGWSA-N
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Description

3-[(Isopropylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a promising candidate for various biological and chemical applications.

Preparation Methods

The synthesis of 3-[(Isopropylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with appropriate aldehydes and thiadiazole derivatives under specific reaction conditions . The reaction typically requires a catalyst and is carried out at room temperature to achieve high yields . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds and other interactions with target receptors, leading to the inhibition of enzyme activity or modulation of signaling pathways . The exact molecular targets and pathways depend on the specific biological activity being studied. For example, as an anticancer agent, it may inhibit the activity of enzymes involved in cell proliferation .

Comparison with Similar Compounds

Compared to other similar compounds, 3-[(Isopropylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of a triazole and thiadiazole ring. Similar compounds include other triazolothiadiazoles, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines . These compounds share some pharmacological activities but differ in their specific structures and properties, which can influence their biological activities and applications .

Properties

Molecular Formula

C18H22N4O3S2

Molecular Weight

406.5 g/mol

IUPAC Name

3-(propan-2-ylsulfanylmethyl)-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H22N4O3S2/c1-11(2)26-10-15-19-20-18-22(15)21-16(27-18)7-6-12-8-13(23-3)17(25-5)14(9-12)24-4/h6-9,11H,10H2,1-5H3/b7-6+

InChI Key

REHQRNPJAVRKNB-VOTSOKGWSA-N

Isomeric SMILES

CC(C)SCC1=NN=C2N1N=C(S2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC(C)SCC1=NN=C2N1N=C(S2)C=CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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